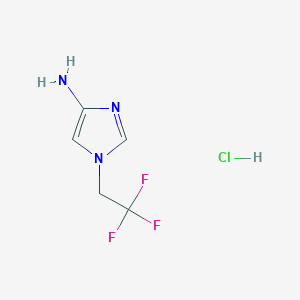

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride

Description

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride is a fluorinated imidazole derivative characterized by a trifluoroethyl group (-CH₂CF₃) attached to the nitrogen of the imidazole ring and an amine group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Fluorinated compounds like this are strategically designed to leverage fluorine's unique electronic and steric properties, which improve metabolic stability, bioavailability, and target binding affinity .

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)2-11-1-4(9)10-3-11;/h1,3H,2,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGZKWHCWSUIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2197054-18-3 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-imidazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride typically involves the reaction of imidazole derivatives with trifluoroethylating agents. One common method includes the use of 2,2,2-trifluoroethylamine hydrochloride as a fluorine source. The reaction is often catalyzed by transition metals such as iron or copper, which facilitate the N-trifluoroethylation of imidazole .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Radical Reactions: Radical-mediated reactions can be used to introduce additional functional groups onto the imidazole ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and radical initiators like azobisisobutyronitrile (AIBN). The reactions are typically conducted under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce a variety of trifluoroethyl-substituted imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceuticals. Its structural similarity to histidine allows it to interact effectively with biological targets, enhancing metabolic stability and bioavailability of drug candidates. Research indicates that modifications to the imidazole nucleus can lead to significant improvements in pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride exerts its effects involves modulation of enzyme activities and cellular signaling pathways. The trifluoroethyl group enhances binding affinity to target proteins, influencing their activity and potentially leading to therapeutic outcomes.

Agrochemistry

Development of Agrochemicals

In agrochemistry, this compound is utilized as a precursor for designing agrochemicals with improved efficacy and environmental safety. The trifluoroethyl group contributes to the stability and effectiveness of these compounds against pests and diseases while minimizing ecological impact.

Material Science

Advanced Materials Design

The unique properties of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride make it valuable in the development of advanced materials. Its chemical structure allows for specific electronic and optical characteristics, which are essential in creating high-performance materials for various applications, including electronics and photonics.

Case Study 1: Anticancer Activity

Research has demonstrated that 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride exhibits significant cytotoxicity against various cancer cell lines. A study reported IC50 values ranging from 10 to 30 µM across breast and lung cancer cells. Mechanistic investigations revealed that the compound induces apoptosis via activation of caspase pathways while inhibiting cell cycle progression .

Case Study 2: Selectivity in Kinase Inhibition

Another study focused on the selectivity profile of this compound against a panel of kinases relevant to tumorigenesis. The findings indicated that it selectively inhibited certain kinases while sparing others, suggesting a favorable safety profile for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The compound may also influence cellular signaling pathways by altering the function of key enzymes and receptors .

Comparison with Similar Compounds

a. Trifluoroethyl (-CH₂CF₃) vs. Trifluoromethylphenyl (-C₆H₄CF₃)

The trifluoroethyl group in the target compound is an alkyl fluorinated chain, which balances lipophilicity and solubility better than the aromatic trifluoromethylphenyl group in 1-(4-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride . The latter’s aryl-CF₃ substituent significantly increases lipophilicity but may reduce aqueous solubility, limiting oral bioavailability .

b. Imidazole vs. Triazole Core

Replacing the imidazole ring with a triazole (as in 1-[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl]methylamine hydrochloride) alters hydrogen-bonding capacity and aromaticity. ~206.58), which could affect pharmacokinetics .

c. Amine (-NH₂) vs. Carboxylic Acid (-COOH)

d. Fluorophenyl (-C₆H₄F) vs. Trifluoroethyl (-CH₂CF₃)

The monofluorophenyl group in 5-(4-fluorophenyl)-1H-imidazol-2-amine provides moderate electron-withdrawing effects and improved target affinity but lacks the metabolic stability conferred by the trifluoroethyl group’s strong C-F bonds .

Research Findings and Trends:

- Metabolic Stability: Trifluoroethyl-substituted compounds exhibit superior resistance to oxidative metabolism compared to non-fluorinated or mono-fluorinated analogs due to the strength of C-F bonds .

- Solubility-Bioavailability Trade-off : Hydrochloride salts (e.g., the target compound) improve aqueous solubility, but excessive lipophilicity (e.g., from aryl-CF₃ groups) can counteract this advantage .

- Target Selectivity : The trifluoroethyl group’s steric bulk may enhance selectivity for hydrophobic binding pockets in enzymes or receptors, as seen in kinase inhibitors .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride (CAS No. 2197054-18-3) is a fluorinated organic compound that has attracted considerable attention in medicinal chemistry and related fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, applications in drug development, and relevant research findings.

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride features a trifluoroethyl group attached to an imidazole ring, which enhances its chemical stability and reactivity. The molecular formula is with a molecular weight of 201.58 g/mol . The trifluoroethyl group is known for its ability to improve metabolic stability and bioavailability in pharmaceutical compounds.

The biological activity of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroethyl moiety enhances binding affinity to target proteins, which can modulate their activity. This compound may influence various cellular signaling pathways by affecting key enzymes and receptors involved in critical biological processes.

Medicinal Chemistry

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride has been investigated as a building block for the synthesis of pharmaceuticals aimed at treating various diseases. Its unique properties make it suitable for developing compounds with improved pharmacokinetic profiles. For instance, studies have shown that derivatives of this compound exhibit significant activity against cancer cell lines, with some analogs demonstrating mean GI50 values as low as 10.7 µM in the NCI60 cell line panel .

Agrochemistry

In agrochemical research, this compound serves as a precursor for developing environmentally friendly pesticides and herbicides. Its trifluoroethyl group contributes to enhanced efficacy and reduced environmental impact compared to traditional agrochemicals.

Case Studies

Several studies have highlighted the biological activities of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride:

- Anticancer Activity : A study indicated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The incorporation of the trifluoroethyl group was found to significantly enhance the anticancer activity compared to non-fluorinated analogs .

- Antimicrobial Properties : Research has also indicated potential antimicrobial activity against various pathogens. Compounds derived from 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride exhibited inhibitory effects on bacterial growth, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct advantages for 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride:

| Compound Name | Biological Activity | Binding Affinity |

|---|---|---|

| 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine | High anticancer activity | Enhanced due to trifluoroethyl group |

| N-2,2,2-Trifluoroethylisatin ketimines | Moderate anticancer activity | Lower than imidazole derivative |

| Trifluoroethanol | Limited biological activity | Not applicable |

The unique combination of the imidazole ring and the trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride enhances its stability and reactivity compared to other similar compounds.

Q & A

Q. What are the key steps for synthesizing 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride, and how can purity be validated?

Methodological Answer:

- Synthesis Protocol : Begin with nucleophilic substitution of 1H-imidazol-4-amine with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Isolate the trifluoroethylated intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Subsequent hydrochloric acid treatment yields the hydrochloride salt.

- Purity Validation : Use melting point analysis (compare to literature values, e.g., 107–111°C for analogous imidazole derivatives ) and HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Confirm structural integrity via H/F NMR and high-resolution mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

- Structural Confirmation :

- NMR : H NMR (DMSO-d₆) to identify imidazole protons (δ 7.2–8.1 ppm) and trifluoroethyl chain signals (δ 4.5–5.0 ppm, J = 10–12 Hz for CF₃ coupling). F NMR (δ -70 to -75 ppm for CF₃ group).

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ and isotopic patterns matching the molecular formula.

- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to monitor hydrolytic or oxidative byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions involving volatile solvents.

- Emergency Procedures : Neutralize spills with sodium bicarbonate (for HCl salt) and adsorbent materials. Store in airtight containers at 2–8°C, segregated from strong oxidizers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?

Methodological Answer:

- Variable Selection : Use fractional factorial design to screen parameters: temperature (60–100°C), solvent polarity (DMF vs. THF), and base equivalents (1.2–2.0 eq).

- Response Surface Methodology : Apply central composite design to model yield (%) and purity (HPLC area%) as responses. Prioritize factors with Pareto charts and ANOVA (p < 0.05). Validate optimized conditions (e.g., 80°C, DMF, 1.5 eq K₂CO₃) in triplicate .

Q. How can computational methods predict reactivity and guide functionalization of the imidazole core?

Methodological Answer:

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., N1 vs. C4).

- Reaction Path Search : Use automated tools (e.g., GRRM) to explore intermediates in trifluoroethylation. Compare activation energies (ΔG‡) for alternative pathways .

Q. What strategies validate the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

- Kinetic Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Calculate IC₅₀ via nonlinear regression (GraphPad Prism).

- Mechanistic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition. Validate with SPR (surface plasmon resonance) for binding affinity (KD) .

Q. How to resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

- Systematic Replication : Reproduce literature protocols while controlling variables (e.g., moisture levels, reagent purity).

- Advanced Analytics : Use LC-MS/MS to identify trace byproducts (e.g., dimerization products). Cross-reference with kinetic isotope effects (KIE) studies to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.